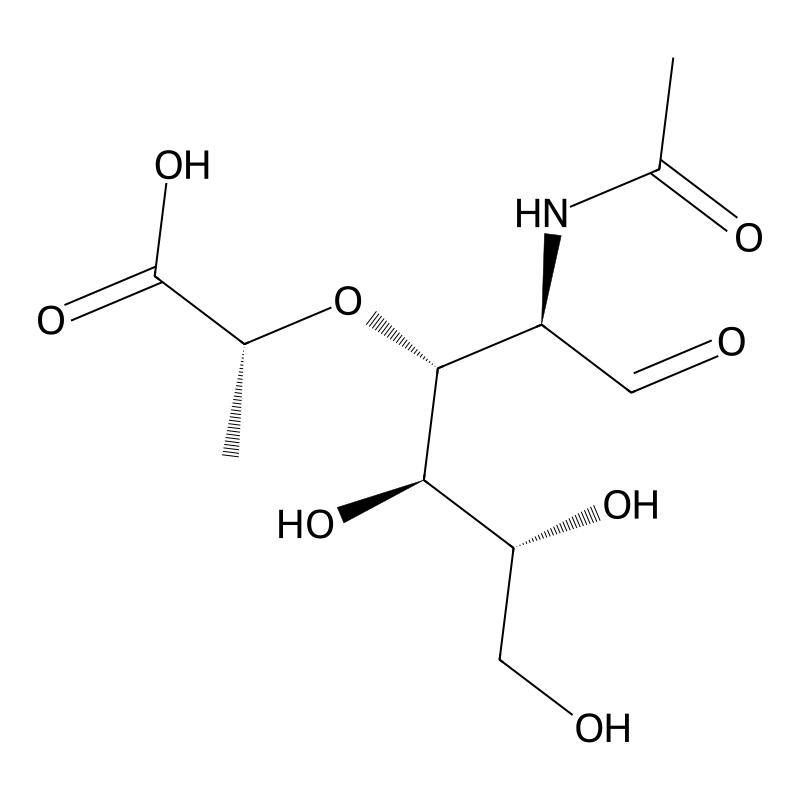

N-acetylmuramic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

peptidoglycan biosynthesis pathway MurA MurB enzymes

The Mur Enzymes in Peptidoglycan Biosynthesis

The cytoplasmic steps of peptidoglycan biosynthesis are catalyzed by a series of highly conserved enzymes (MurA-MurF) that sequentially synthesize the UDP-N-acetylmuramyl-pentapeptide precursor. This pathway is a validated source of targets for antibacterial chemotherapy [1]. The table below summarizes the key reactions and quantitative data related to the early-stage Mur enzymes.

| Enzyme | Reaction Catalyzed | Key Substrates | Key Products | Known Inhibitors |

|---|---|---|---|---|

| MurA (UDP-N-acetylglucosamine 1-carboxyvinyltransferase) [1] [2] | Transfers enolpyruvate from PEP to UDP-GlcNAc [1] | UDP-GlcNAc, Phosphoenolpyruvate (PEP) [1] | Inorganic Phosphate (Pi), UDP-GlcNAc-enolpyruvate [1] | Fosfomycin [1] [2], 4-Thiazolidinones [1] |

| MurB (UDP-N-acetylglucosamine-enolpyruvate reductase) [1] | Reduces enolpyruvate moiety to a lactyl group [1] | UDP-GlcNAc-enolpyruvate, NADPH [1] | UDP-N-acetylmuramic acid (UDP-MurNAc) [1] | Substrate analogues, Phosphinic acid derivatives [1] |

| MurC, MurD, MurE, MurF (Amino acid ligases) [1] | Sequentially add L-Ala, D-Glu, a dibasic amino acid (e.g., mDAP), and D-Ala-D-Ala [3] | UDP-MurNAc, ATP, Amino acids [1] | UDP-MurNAc-pentapeptide, ADP, Pi [1] | Phosphinic acid derivatives, Substrate analogues [1] |

Advanced Experimental Assays and Protocols

For researchers screening novel inhibitors, moving beyond single-enzyme assays can provide a significant advantage. The following protocol allows for the identification of compounds that target multiple enzymes within the Mur pathway simultaneously.

One-Pot High-Throughput Screening (HTS) Assay for the Entire Mur Pathway (MurA-MurF) [4]

This assay reconstructs the entire cytoplasmic peptidoglycan pathway in vitro, using UDP-GlcNAc as the initial substrate. The product of one enzyme reaction becomes the substrate for the next, eliminating the need for expensive and unstable intermediate nucleotides [4].

- Key Advantage: Enables screening for multi-target inhibitors in a single reaction, reducing the probability of rapid drug resistance development [4].

- Protein Purification: The six Mtb Mur enzymes (MurA-MurF) were recombinantly expressed and purified. MurA, MurB, MurC, and MurE were solubly expressed as N-terminal His-tagged proteins in E. coli C41(DE3). MurD and MurF required expression as N-terminal MBP-tagged fusions in E. coli Rosetta-gami(DE3)pLysS to achieve solubility [4].

- Assay Workflow and Optimization: The sequential coupled reactions are optimized in a single pot:

- MurA Reaction: Initiated with UDP-GlcNAc and PEP. Activity can be measured by the release of inorganic phosphate (Pi) [4].

- MurB Reaction: Initiated by adding MurB, NADPH, and KCl to the MurA reaction mixture [4].

- MurC-F Reactions: Sequentially initiated by adding MgCl₂, ATP, and the respective amino acid substrates (L-Ala, D-Glu, meso-Diaminopimelic acid, D-Ala-D-Ala) along with the enzymes MurC, MurD, MurE, and MurF [4].

- Validation: The assay was successfully validated by confirming the inhibition of Mtb MurE and MurF by the known inhibitors D-Cycloserine and furan-based benzene-derived compounds [4].

This complex multi-enzyme process can be visualized in the following workflow:

Regulatory Mechanisms and Novel Insights

Understanding the regulation of the Mur pathway is critical, as it reveals potential new targets and mechanisms of intrinsic antibiotic resistance.

Regulation of the First Committed Step by MurA: In many low-GC Gram-positive bacteria (e.g., Enterococcus faecalis, Listeria monocytogenes, Staphylococcus aureus), the stability and cellular amount of MurA are tightly regulated by phosphorylation [2].

- A key regulatory protein, IreB (or ReoM), when unphosphorylated, acts as a negative regulator. It directs the MurA-family homolog for degradation by the ClpCP protease system, thereby reducing peptidoglycan precursor flux [2].

- Phosphorylation of IreB by PASTA-domain Ser/Thr-protein kinases (like IreK) prevents this negative regulation, increasing MurA cellular levels and pathway flux. This pathway has been directly linked to intrinsic resistance to cephalosporin antibiotics in E. faecalis [2].

Coordination with Outer Membrane Biogenesis in Gram-negatives: A recent groundbreaking study in Pseudomonas aeruginosa revealed a direct physical and functional interaction between MurA and LpxC, the committed enzyme for lipopolysaccharide (LPS) synthesis [5].

- MurA was shown to directly bind and stimulate LpxC activity. This discovery indicates a fundamental regulatory mechanism that coordinates the parallel biosynthesis of the peptidoglycan cell wall and the outer membrane in proteobacteria [5].

- Catalytically inactive MurA variants (e.g., C117S) can hyperactivate LpxC, leading to toxic LPS accumulation, suggesting that MurA's conformational state is crucial for this regulatory cross-talk [5].

The presented data underscores the Mur pathway as a dynamic and highly regulated system. The discovery of its coordination with outer membrane synthesis opens new avenues for targeting Gram-negative pathogens.

References

- 1. Structure and function of the Mur enzymes [pubmed.ncbi.nlm.nih.gov]

- 2. Secrets of getting started: regulation of the first committed step of... [pmc.ncbi.nlm.nih.gov]

- 3. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a one-pot assay for screening and identification of Mur... [nature.com]

- 5. Coordination of bacterial cell wall and outer membrane ... [nature.com]

N-acetylmuramic Acid Auxotrophy in Tannerella forsythia: Mechanisms and Therapeutic Targeting Opportunities

Introduction to Tannerella forsythia and MurNAc Auxotrophy

Tannerella forsythia is a Gram-negative, anaerobic periodontal pathogen that thrives within the complex polymicrobial biofilms associated with human periodontitis. This bacterium, together with Porphyromonas gingivalis and Treponema denticola, constitutes the "red complex" of bacteria strongly associated with severe forms of periodontitis, an inflammatory disease affecting the tooth-supporting tissues that can lead to tooth loss if untreated. [1] [2] A distinctive characteristic of T. forsythia is its absolute dependence on exogenous N-acetylmuramic acid (MurNAc) for growth and viability, a nutritional requirement first identified by Wyss in 1989. [2] MurNAc is an essential amino sugar component of bacterial peptidoglycan (PGN), forming the repeating disaccharide unit with N-acetylglucosamine (GlcNAc) that comprises the PGN backbone. [2]

Unlike most bacteria that synthesize MurNAc de novo through conserved enzymatic pathways, T. forsythia lacks the key biosynthetic enzymes required for MurNAc production and therefore must scavenge this essential nutrient from its environment. [1] [2] This auxotrophy represents a unique adaptation to its niche in the oral cavity, where it can acquire MurNAc and peptidoglycan fragments from cohabiting bacteria during natural cell wall turnover. [2] When deprived of MurNAc, T. forsythia undergoes dramatic morphological changes from healthy rod-shaped cells to enlarged, fusiform (spindle-shaped) cells, eventually leading to cell lysis. [1] [3] This comprehensive review examines the molecular basis of MurNAc auxotrophy in T. forsythia, the mechanisms it employs to scavenge MurNAc, experimental approaches for studying these processes, and the potential for developing novel therapeutic strategies that target this unique metabolic dependency.

Molecular Basis of MurNAc Auxotrophy

Genetic Deficiencies in Biosynthetic Pathways

T. forsythia possesses significant genomic deletions in the conserved pathway for peptidoglycan precursor synthesis. Comprehensive genomic analysis reveals the absence of orthologs encoding several enzymes essential for the de novo synthesis of UDP-MurNAc, the activated form of MurNAc used in peptidoglycan biosynthesis: [2] [3]

- MurA (UDP-N-acetylglucosamine enolpyruvyl transferase): Catalyzes the first committed step in MurNAc synthesis by transferring an enolpyruvate moiety from phosphoenolpyruvate (PEP) to UDP-GlcNAc.

- MurB (UDP-N-acetylenolpyruvoyl-glucosamine reductase): Reduces the enolpyruvyl moiety to a lactyl moiety, forming UDP-MurNAc.

- GlmS (Glutamine-fructose-6-phosphate aminotransferase): Catalyzes the formation of glucosamine-6-phosphate from fructose-6-phosphate, the first step in UDP-GlcNAc synthesis.

- GlmU (GlcNAc-1-phosphate uridyltransferase): Involved in the final steps of UDP-GlcNAc formation.

The absence of these core biosynthetic enzymes necessitates external sourcing of MurNAc or MurNAc-containing precursors for T. forsythia to construct its peptidoglycan layer and maintain cellular integrity. [3] This auxotrophy extends beyond MurNAc to include N-acetylglucosamine (GlcNAc) as well, further restricting the bacterium's ability to synthesize peptidoglycan precursors independently. [4]

Peptidoglycan Structure of T. forsythia

Despite its inability to synthesize MurNAc de novo, T. forsythia constructs a typical Gram-negative peptidoglycan structure. Detailed structural analysis has revealed that T. forsythia peptidoglycan is of the A1γ-type, characterized by: [5]

- A glycan backbone of alternating β-1,4-linked GlcNAc and MurNAc residues

- Stem peptides composed of L-Ala-D-Glu-meso-diaminopimelic acid (m-DAP)-D-Ala

- Direct cross-linkage between the m-DAP residue at position 3 of one stem peptide and the D-Ala at position 4 of an adjacent stem peptide

- Non-reducing 1,6-anhydroMurNAc (anhMurNAc) residues at the glycan chain termini

Table 1: Peptidoglycan composition of T. forsythia

| Component | Characteristics | Detection Method |

|---|---|---|

| Glycan Backbone | Alternating β-1,4-linked GlcNAc and MurNAc | Radioassay, LC-MS [5] |

| Stem Peptide | L-Ala-D-Glu-m-DAP-D-Ala | Tandem MS [5] |

| Cross-linkage | Direct m-DAP-D-Ala (A1γ type) | HPLC, MS² [5] |

| Chain Termini | 1,6-anhydroMurNAc | Radioassay [5] |

This peptidoglycan structure is essential for maintaining cellular morphology and withstanding osmotic pressure, explaining why MurNAc deprivation leads to morphological abnormalities and eventual cell lysis. [1]

MurNAc Scavenging Systems in T. forsythia

Transport Systems for MurNAc and Muropeptides

T. forsythia has evolved specialized transport systems to acquire MurNAc and MurNAc-containing peptidoglycan fragments from its environment:

MurNAc-specific transporter (MurT; Tanf_08375): A sodium symporter family protein that facilitates the uptake of free MurNAc across the inner membrane. This transporter is part of a three-gene operon (MurTKQ) involved in MurNAc processing. [1] [4] Unlike the phosphotransferase system (PTS) transporters used by some bacteria for MurNAc uptake, MurT is PTS-independent, which is significant as T. forsythia lacks PTS-type transporters entirely. [3]

Muropeptide transporter (AmpG; Tanf_08365): An inner membrane permease that imports GlcNAc-anhMurNAc disaccharide peptides (muropeptides) derived from bacterial peptidoglycan breakdown. [6] This transporter is essential for growth on complex MurNAc sources and exhibits a broader substrate specificity than its E. coli counterpart, importing both GlcNAc-anhMurNAc and GlcNAc-MurNAc disaccharides. [6]

Operon organization: The ampG gene is located within a larger genomic cluster (Tanf_08345 to Tanf_08385) representing a single transcriptional unit dedicated to peptidoglycan recycling, which also contains the murTKQ genes. [6] This operon is regulated by the hybrid two-component system GppX (Tanf_13760), with expression significantly upregulated when T. forsythia is cultivated with peptidoglycan. [6]

Enzymatic Processing of MurNAc Sources

Once internalized, MurNAc and muropeptides undergo enzymatic processing to generate metabolites that can enter peptidoglycan biosynthesis pathways:

MurNAc kinase (MurK; Tanf_08380): Phosphorylates MurNAc at the 6-position to form MurNAc-6-phosphate (MurNAc-6P). This enzyme exhibits stringent substrate specificity for MurNAc, with a 6×10⁴-fold higher catalytic efficiency for MurNAc compared to GlcNAc. [1] [3] Kinetic parameters include a k~cat~ of 10.5 s⁻¹ and K~m~ of 200 μM for MurNAc, versus a k~cat~ of 0.1 s⁻¹ and K~m~ of 116 mM for GlcNAc. [1] The enzyme is also subject to substrate inhibition (K~i[S]~ = 4.2 mM). [3]

MurNAc-6-phosphate etherase (MurQ; Tanf_08385): Cleaves the lactyl ether bond of MurNAc-6P, producing GlcNAc-6-phosphate and D-lactate. [1] [4] This reaction allows the carbon skeleton of MurNAc to enter central metabolic pathways while potentially conserving the energy invested in phosphorylation.

Exo-β-N-acetylmuramidases (NamZ1 and NamZ2): These glycoside hydrolases (family GH171) process peptidoglycan fragments by cleaving terminal MurNAc residues from the non-reducing ends of PGN glycans. [7] They exhibit distinct substrate specificities: NamZ1 releases disaccharides (GlcNAc-MurNAc/GlcN-MurNAc), while NamZ2 releases terminal MurNAc monosaccharides. [7]

Table 2: Key enzymes in T. forsythia MurNAc salvage pathways

| Enzyme | EC Number | Function | Key Properties |

|---|---|---|---|

| MurK | 2.7.1.- | MurNAc 6-kinase | K~m~ = 200 μM (MurNAc); 6×10⁴-fold specificity for MurNAc over GlcNAc [1] |

| MurQ | 4.2.1.126 | MurNAc-6P etherase | Cleaves MurNAc-6P to GlcNAc-6P + D-lactate [4] |

| NamZ1 | 3.2.1.- | exo-β-N-acetylmuramidase | Releases disaccharides from PGN non-reducing ends [7] |

| NamZ2 | 3.2.1.- | exo-β-N-acetylmuramidase | Releases MurNAc monosaccharides from PGN non-reducing ends [7] |

The following diagram illustrates the complete MurNAc scavenging and utilization pathway in T. forsythia:

Diagram 1: MurNAc scavenging and utilization pathways in T. forsythia. The diagram illustrates the transport and enzymatic processing of various MurNAc sources, culminating in peptidoglycan biosynthesis. Key transporters (green) and enzymes (red) represent potential therapeutic targets.

Alternative Nutritional Strategies

In addition to direct MurNAc and muropeptide scavenging, T. forsythia can utilize host-derived sialic acid (N-acetylneuraminic acid, Neu5Ac) as an alternative carbon source that can be shunted into the peptidoglycan biosynthesis pathway. [2] This metabolic flexibility allows T. forsythia to survive in the host environment even when bacterial sources of MurNAc are limited, potentially contributing to its persistence in periodontal pockets.

Experimental Methods for Studying MurNAc Metabolism

Growth and Morphological Analysis

Culture conditions: T. forsythia is typically cultivated in brain heart infusion (BHI) medium supplemented with yeast extract (10 g/L), L-cysteine (1 g/L), hemine (5 μg/mL), menadione (2 μg/mL), horse serum (5% v/v), and MurNAc (typically 20 μg/mL for optimal growth). [3] Cultures are maintained under anaerobic conditions at 37°C for 4-7 days. [3]

Growth curves: To assess MurNAc dependence, growth curves are recorded with varying MurNAc concentrations (0.1, 0.5, 1.0, and 20.0 μg/mL) by measuring optical density at 600 nm (OD~600~) over time (up to 75 hours). [3] Biological triplicates are essential for statistical significance.

Morphological analysis: Scanning electron microscopy (SEM) is used to examine cell morphology changes under MurNAc limitation. Wild-type cells transition from healthy rod-shaped to fusiform cells below 1 μg/mL MurNAc, while MurK deletion mutants maintain normal morphology at lower MurNAc concentrations (below 0.5 μg/mL). [1] [3]

Genetic Manipulation Protocols

Mutant construction: Deletion mutants (e.g., ΔTf_murK::erm) are created using antibiotic resistance cassettes (erythromycin, 5 μg/mL; gentamycin, 50 μg/mL). [3] The following workflow outlines the key steps in generating and analyzing T. forsythia mutants:

Diagram 2: Experimental workflow for generating and characterizing T. forsythia mutants. The process involves genetic manipulation followed by comprehensive phenotypic analysis to elucidate gene function in MurNAc metabolism.

Complementation assays: Heterologous expression in E. coli is used to validate gene function. For example, co-expression of T. forsythia MurT and MurK can rescue growth of an E. coli MurNAc-PTS transporter mutant (ΔmurP) on MurNAc as a sole carbon source. [3]

Biochemical and Analytical Methods

Enzyme kinetics: Recombinant enzymes (e.g., MurK, MurQ) are produced in E. coli with His~6~-tags and purified using immobilized metal ion affinity chromatography (IMAC). [3] [8] Kinetic parameters (K~m~, k~cat~, V~max~) are determined using spectrophotometric assays monitoring NADH oxidation/formation or through direct measurement of substrate depletion/product formation via HPLC. [1]

Structural biology: X-ray crystallography is employed to determine enzyme structures (e.g., MurK in complex with MurNAc). [8] [9] Key steps include protein crystallization, data collection (resolution typically 2.0-2.8 Å), structure solution by molecular replacement, and refinement. [8] [9]

Metabolite analysis: Intracellular MurNAc and UDP-MurNAc-pentapeptide levels are quantified using liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS²). [1] [5] For peptidoglycan analysis, samples are digested with mutanolysin (endo-N-acetylmuramidase), NagZ (exo-N-acetylglucosaminidase), or AmiD (muramyl-L-alanine amidase) before analysis. [5]

Radioassays: A sensitive radioassay using γ-³²P-ATP and specific kinases (e.g., MurK for MurNAc, AnmK for anhMurNAc) detects and quantifies peptidoglycan sugars in cell wall preparations. [5]

Table 3: Analytical methods for studying T. forsythia MurNAc metabolism

| Method | Application | Key Insights |

|---|---|---|

| LC-MS/MS | Quantification of intracellular metabolites | ΔmurK mutant accumulates UDP-MurNAc-pentapeptide in stationary phase [1] |

| X-ray Crystallography | Enzyme structure determination | MurK substrate specificity due to S133, P134, L135 residues [8] |

| Radioactive TLC | Detection of PGN sugars | Confirmed anhMurNAc presence in T. forsythia PGN [5] |

| HPAEC-PAD | Separation of muropeptides | Identification of GlcNAc-anhMurNAc in bacterial supernatants [6] |

Therapeutic Targeting Opportunities

Strategic Approaches

The unique MurNAc auxotrophy of T. forsythia presents several promising targets for antimicrobial development:

MurNAc analog inhibitors: Structure-guided design of MurNAc analogs that inhibit MurK kinase activity. The crystal structure of MurK in complex with MurNAc reveals a specialized active site with residues S133, P134, and L135 creating a binding cavity optimized for the lactyl ether group of MurNAc. [8] [9] Competitive inhibitors could block the first step in MurNAc processing after transport.

Transporter blockers: Compounds that inhibit MurT or AmpG function would prevent MurNAc and muropeptide uptake, respectively. The broader substrate specificity of T. forsythia AmpG compared to E. coli AmpG suggests potential for selective targeting. [6]

Combination therapies: Simultaneous targeting of both MurNAc salvage and alternative pathways (e.g., sialic acid utilization) could yield synergistic effects and reduce the likelihood of resistance development.

Peptidoglycan recycling disruptors: Inhibitors of the exo-β-N-acetylmuramidases NamZ1 and NamZ2 would block the processing of scavenged peptidoglycan fragments into usable MurNAc sources. [7]

Experimental Evidence for Target Validation

MurK deletion mutant studies: Deletion of MurK creates a strain that cannot catabolize MurNAc but can still incorporate it into peptidoglycan. [1] This mutant shows a growth advantage at low MurNAc concentrations (<0.5 μg/mL) compared to wild-type, demonstrating that blocking MurNAc catabolism directs more MurNAc toward peptidoglycan biosynthesis. [1] [3] This suggests that MurK inhibitors might similarly improve MurNAc utilization efficiency while limiting growth under MurNAc-limited conditions.

AmpG functional studies: T. forsythia ΔampG mutants cannot grow on peptidoglycan or muropeptides as MurNAc sources, confirming AmpG's essential role in utilizing complex MurNAc sources. [6] Since these sources are likely the primary MurNAc supply in the oral biofilm environment, AmpG inhibitors could effectively restrict T. forsythia growth in vivo.

Structural insights for drug design: The crystal structures of MurK (PDB IDs: 8OW9, 8OQK, 8OQW) and its paralog K1058 provide detailed information about substrate binding pockets that can be exploited for rational drug design. [8] [9] The comparable affinity but dramatically different catalytic rates between MurK (K~m~ 180 μM, V~max~ 80 μmol min⁻¹ mg⁻¹) and K1058 (K~m~ 30 μM, V~max~ 0.34 μmol min⁻¹ mg⁻¹) suggest possibilities for developing either broad-spectrum or isoform-specific inhibitors. [8]

Conclusion and Future Perspectives

The MurNAc auxotrophy of T. forsythia represents a fascinating evolutionary adaptation to its niche in the oral microbiome, where it depends on cohabiting bacteria for an essential cell wall component. The sophisticated scavenging systems it has developed—including specific transporters, processing enzymes, and regulatory mechanisms—enable its survival and pathogenesis in periodontal environments. Detailed understanding of these pathways not only provides insights into bacterial metabolism and evolution but also unveils novel targets for antimicrobial development.

Future research should focus on:

- Structural characterization of all components in the MurNAc salvage pathway, particularly the transporters MurT and AmpG

- In vivo validation of potential inhibitors in biofilm models that mimic the natural periodontal environment

- Exploration of potential resistance mechanisms that might emerge against MurNAc pathway inhibitors

- Investigation of host-microbe interactions related to MurNAc availability during periodontitis progression

The increasing recognition of T. forsythia in extra-oral infections, including lung abscesses detected via metagenomic sequencing, underscores the clinical importance of developing effective therapeutic strategies against this pathogen. [10] By targeting its unique metabolic vulnerability, we may develop precisely acting antimicrobials that selectively impact T. forsythia while minimizing disruption to commensal microbiota—a significant advantage over broad-spectrum antibiotics in managing periodontal diseases and associated systemic conditions.

References

- 1. - N (MurNAc) Acetylmuramic of the Oral Pathogen... Acid Auxotrophy [pubmed.ncbi.nlm.nih.gov]

- 2. Peptidoglycan synthesis in Tannerella forsythia: scavenging is ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound (MurNAc) Auxotrophy of the Oral ... [pmc.ncbi.nlm.nih.gov]

- 4. (PDF) Identification of a novel N - acetylmuramic ... acid [academia.edu]

- 5. Peptidoglycan-type analysis of the this compound ... [bmcmicrobiol.biomedcentral.com]

- 6. Utilization of different MurNAc sources by the oral pathogen ... [bmcmicrobiol.biomedcentral.com]

- 7. N-Acetylmuramidases with Distinct Substrate Specificities [pubmed.ncbi.nlm.nih.gov]

- 8. This compound recognition by MurK kinase from the ... [sciencedirect.com]

- 9. RCSB PDB - 8OW9: Crystal structure of Tannerella MurNAc... forsythia [rcsb.org]

- 10. Metagenomic Next-Generation Sequencing Reveals Tannerella ... [dovepress.com]

Biosynthesis Pathway of UDP-N-Acetylmuramic Acid

UDP-N-acetylmuramic acid is synthesized in the bacterial cytoplasm in two enzymatic steps from UDP-N-acetylglucosamine (UDP-GlcNAc) [1] [2]. The pathway is succinctly illustrated below.

Cytoplasmic biosynthesis pathway of UDP-N-acetylmuramic acid.

Step 1: Catalyzed by MurA The MurA enzyme (UDP-N-acetylglucosamine 1-carboxyvinyltransferase) transfers an enolpyruvyl moiety from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-GlcNAc [1] [3]. This reaction generates the intermediate UDP-N-acetylenolpyruvylglucosamine (UDP-GlcNAc-EP). The antibiotic fosfomycin is a potent, irreversible inhibitor of MurA, acting as a PEP analog that alkylates a key cysteine residue in the enzyme's active site [1].

Step 2: Catalyzed by MurB The MurB enzyme (UDP-N-acetylenolpyruvylglucosamine reductase) is a flavoprotein that uses NADPH as a cofactor to reduce the enolpyruvyl moiety of UDP-GlcNAc-EP to a lactyl ether [1] [3]. This reduction produces the final product, UDP-N-acetylmuramic acid (UDP-MurNAc).

Key Experimental Methods and Protocols

UDP-MurNAc is not commercially available, so researchers must synthesize and purify it for experimental use [4]. The table below summarizes two primary approaches.

| Method | Description | Key Steps | Inhibitors/Antibiotics |

|---|

| Enzymatic Synthesis [4] | Uses purified bacterial enzymes (MurA/MurZ and MurB) for in vitro synthesis. | 1. Reaction Setup: Incubate UDP-GlcNAc with PEP and MurA, then add NADPH and MurB. 2. Purification: Single-step purification using High-Performance Liquid Chromatography (HPLC). 3. Verification: Product identity confirmed by electrospray ionization mass spectrometry (ESI-MS). | Fosfomycin inhibits MurA [1]. | | Chemical Synthesis [5] [6] | Total organic synthesis to produce UDP-MurNAc and its derivatives. | 1. Glycosidic Bond Formation: Chemically constructs the linkage between uridine diphosphate and N-acetylmuramic acid. 2. Derivatization: Allows for the creation of functionalized analogs (e.g., with bio-orthogonal handles) for advanced research [6]. | N/A |

Quantitative Data on Enzymes and Reactions

The following table compiles key quantitative data for the enzymes involved in UDP-MurNAc synthesis and the subsequent ligation of the first amino acid. This data is crucial for kinetic studies and inhibitor design.

| Enzyme | EC Number | Reaction Catalyzed | Key Kinetic Parameters (Examples) |

|---|---|---|---|

| MurA | 2.5.1.7 | UDP-GlcNAc + PEP → UDP-GlcNAc-EP | Information on Km and kcat limited in search results |

| MurB | 1.3.1.98 | UDP-GlcNAc-EP + NADPH → UDP-MurNAc | Information on Km and kcat limited in search results |

| MurC | 6.3.2.8 | UDP-MurNAc + L-Ala + ATP → UDP-MurNAc-L-Ala | From a MurB/C fusion enzyme in V. spinosum [3]:

- Km for UDP-MurNAc: 90 µM

- Km for L-Alanine: 25 µM

- Km for ATP: 470 µM

- pH optimum: 9.0

- Mg²⁺ optimum: 10 mM |

Significance in Antibiotic Drug Development

The cytoplasmic steps of peptidoglycan biosynthesis, including the synthesis of UDP-MurNAc, are validated targets for antibacterial discovery because the pathway is essential for bacterial survival and absent in humans [2] [7].

- Validated Targets: Enzymes MurA and MurB are established targets. MurA is inhibited by the clinical antibiotic fosfomycin, which is effective against a range of Gram-positive and Gram-negative bacteria [1].

- Ongoing Research: The search for novel inhibitors continues, with a focus on overcoming antibiotic resistance. Modern approaches heavily utilize in-silico methods, such as structure-based virtual screening and molecular dynamics simulations, to identify and optimize lead compounds [7].

Practical Experimental Considerations

For researchers designing experiments, here are some key practical points:

- Enzyme Conformational Changes: The Mur ligases, including MurC which acts on UDP-MurNAc, can undergo significant conformational changes during their catalytic cycle. This flexibility should be considered in structural studies and inhibitor design [7].

- Cell Permeability: A major challenge in developing inhibitors against these cytoplasmic targets is achieving sufficient penetration through the bacterial cell membrane [7].

- Unusual Enzyme Variants: Be aware that some bacteria possess unusual enzyme fusions, such as the MurB/C fusion protein identified in Verrucomicrobium spinosum. While this fusion can complement mutations in E. coli, its MurB activity can be difficult to demonstrate in vitro, indicating potential unique regulatory mechanisms [3].

References

- 1. UDP-N-acetylmuramic Acid - an overview [sciencedirect.com]

- 2. Cytoplasmic steps of peptidoglycan biosynthesis [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Identification and Partial Characterization of a Novel... [frontiersin.org]

- 4. A method for the enzymatic synthesis and HPLC purification of the... [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of α and β Anomers of UDP-N-Acetylmuramic Acid [link.springer.com]

- 6. Synthesis of Functionalized N-Acetyl Muramic Acids To Probe ... [pubmed.ncbi.nlm.nih.gov]

- 7. Recent developments on UDP-N-acetylmuramoyl-L-alanine-D ... [pmc.ncbi.nlm.nih.gov]

1,6-anhydro-N-acetylmuramic acid bacterial cell wall recycling

Experimental Workflow & Key Protocols

A detailed methodology for studying the anhMurNAc recycling pathway, from tracking the metabolite to assaying kinase activity, is outlined below.

Detailed Methodologies

Metabolic Labeling and Chase Experiments [1]

- Grow cultures of E. coli in M9 minimal medium containing [³H]-Glucosamine ([³H]-GlcN) to label the peptidoglycan.

- At mid-exponential phase, harvest cells by filtration and wash extensively to remove free radioactivity.

- Resuspend cells in non-radioactive medium to begin the "chase."

- Collect samples over 1-3 generations. Fractionate the samples into spent medium, hot-water extract (intracellular pool), purified sacculi, and SDS-soluble material (containing lipopolysaccharide).

- Analyze the radioactivity in each fraction using scintillation counting and HPLC to track the incorporation of the label from old peptidoglycan into new sacculi and other polymers.

Purification of anhMurNAc Kinase (AnmK) and Activity Assay [2]

- Overexpress AnmK in E. coli BL21(DE3) and purify the protein from cell paste.

- Cell lysis and clarification: Suspend cells in phosphate/EDTA/DTT buffer and disrupt by sonication. Centrifuge at 27,000 x g to remove debris.

- Chromatography steps:

- Anion-exchange (DEAE-Sephacel): Elute with a 0-200 mM NaCl gradient.

- Hydroxylapatite column: Elute with a 0-100 mM phosphate buffer gradient.

- High-resolution MonoQ column: Perform two rounds with different pH buffers (phosphate and glycylglycine) for final purification.

- Kinase activity assay: The purified enzyme is incubated with anhMurNAc and ATP. Conversion to MurNAc-P is measured, for example, by monitoring ADP generation or using radioactive ATP and analyzing products via TLC or HPLC.

Biological Roles & Therapeutic Implications

Metabolic Efficiency in E. coli: E. coli recycles a significant portion of its peptidoglycan each generation. The anhMurNAc pathway allows the bacterium to salvage amino sugars, with studies showing that GlcNAc from the wall is reused for new murein and lipopolysaccharide synthesis [1]. This recycling is a major metabolic pathway that contributes to the integrity of the cell wall [2].

Immune Evasion in Borrelia burgdorferi: Unlike E. coli, the Lyme disease spirochete B. burgdorferi does not recycle its peptidoglycan but sheds fragments into the environment [3]. A key finding is that the anhMurNAc-containing fragments released by live B. burgdorferi are poor inducers of the innate immune receptor NOD2. This is because the 1,6-anhydro bond on the MurNAc residue, created by the lytic transglycosylase MltS, reduces its immunogenicity. This allows the live bacterium to grow while evading immune detection [3].

Connection to Antibiotic Resistance: The anhMurNAc recycling pathway is linked to β-lactamase induction in many Gram-negative bacteria. In an ampD mutant, the cytoplasm accumulates anhMurNAc-tripeptide, which acts as a potent inducer of β-lactamase expression, leading to antibiotic resistance [2].

Drug Development Perspectives

The anhMurNAc recycling and modification pathway presents several attractive targets for antimicrobial drug development.

| Target | Therapeutic Angle | Expected Outcome |

|---|---|---|

| AnmK Kinase | Develop specific inhibitors to block sugar recycling. | Disrupt cell wall integrity, leading to lysis and enhanced susceptibility to other antibiotics [2]. |

| Bacterial Lytic Transglycosylases | Inhibit these enzymes in pathogens like B. burgdorferi. | Prevent the formation of "stealth" anhMurNAc fragments, making the bacteria more visible to the host immune system [3]. |

| Pathway Interconnections | Exploit the link between recycling and β-lactamase induction. | Identify compounds that trigger induction without the presence of a β-lactam, potentially exhausting bacterial resistance mechanisms. |

References

Comprehensive Technical Guide: N-Acetylmuramic Acid Scavenging Mechanisms in Tannerella forsythia and Therapeutic Implications

Introduction to N-Acetylmuramic Acid Scavenging in Oral Pathobionts

This compound (MurNAc or NAM) is an essential amino sugar component of bacterial peptidoglycan that serves as a critical growth factor for the oral pathogen Tannerella forsythia. This fastidious Gram-negative anaerobe has been strongly associated with periodontitis, a chronic inflammatory disease affecting the tooth-supporting tissues that impacts over 700 million people worldwide with an estimated financial burden of $442 billion annually [1]. Unlike most bacteria, T. forsythia lacks the canonical biosynthetic enzymes MurA and MurB, which are required for the de novo synthesis of MurNAc from UDP-N-acetylglucosamine [2] [1]. This metabolic deficiency renders T. forsythia completely auxotrophic for MurNAc, forcing it to develop sophisticated scavenging systems to harvest this essential peptidoglycan precursor from cohabiting bacteria in the oral niche.

The oral cavity represents the second largest microbial community in the human body, harboring over 700 bacterial species that engage in complex synergistic and antagonistic relationships [3] [1]. Within this diverse ecosystem, T. forsythia has evolved to occupy a specialized niche where it depends on cross-feeding interactions with other oral bacteria, particularly Fusobacterium nucleatum, which provides the necessary MurNAc through cell wall turnover and recycling [4]. This auxotrophy has profound implications for the pathogen's survival strategy, virulence expression, and potential susceptibility to novel antimicrobial approaches. Understanding the molecular mechanisms underlying MurNAc scavenging in T. forsythia provides not only fundamental insights into bacterial metabolic adaptation but also reveals potential therapeutic targets for periodontitis management.

Molecular Mechanisms of NAM Scavenging in T. forsythia

Structural Classification of T. forsythia Peptidoglycan

The peptidoglycan structure of T. forsythia has been systematically characterized and classified as A1γ-type according to the Schleifer and Kandler classification system [2]. This classification is based on several key structural features:

- A glycan backbone composed of alternating β-1,4-linked N-acetylglucosamine (GlcNAc) and this compound (MurNAc) residues

- Stem peptides containing the sequence L-Ala-iso-D-Glu-meso-DAP-D-Ala (where meso-DAP is meso-diaminopimelic acid)

- Direct cross-linkage between the third amino acid (meso-DAP) of one stem peptide and the fourth amino acid (D-Ala) of another stem peptide

- Non-reducing terminal 1,6-anhydroMurNAc (anhMurNAc) residues, characteristic of Gram-negative bacteria

This A1γ peptidoglycan type is identical to that found in Escherichia coli, highlighting the conserved nature of peptidoglycan structure among Gram-negative bacteria [2]. Importantly, this classification corrects previous mischaracterization of the phylogenetically related oral pathogen Porphyromonas gingivalis, which was erroneously classified as A3γ-type but actually also possesses A1γ-type peptidoglycan with meso-DAP rather than LL-DAP [2].

NAM Transport and Recycling Pathways

T. forsythia employs a sophisticated system for acquiring exogenous NAM and incorporating it into its peptidoglycan, consisting of both transport and enzymatic recycling components:

2.2.1 Transport Systems

MurT Transporter: T. forsythia lacks the phosphotransferase system (PTS)-dependent MurNAc transporter MurP found in other bacteria like E. coli. Instead, it utilizes a novel PTS-independent transporter system consisting of the MurT permease [1]. This transporter is specifically adapted to function in the oral environment and represents a unique adaptation to the auxotrophic lifestyle of T. forsythia.

AmpG-like Muropeptide Permease: The T. forsythia genome encodes Tanf_08365, a functional ortholog of the inner membrane permease AmpG that transports larger peptidoglycan fragments (muropeptides) from the periplasm to the cytoplasm [4]. This permease belongs to the major facilitator superfamily (MFS) and requires an active proton motive force to transport GlcNAc-anhMurNAc disaccharides and disaccharides carrying stem peptides [4].

2.2.2 Cytoplasmic Recycling Enzymes

MurK Kinase: Once inside the cytoplasm, MurNAc is phosphorylated by the cytoplasmic kinase MurK at the 6-hydroxyl group to generate MurNAc-6-phosphate [5] [1]. This enzyme exhibits unique specificity for both amino sugars of the bacterial cell wall, with Km values of 190 μM for MurNAc and 127 μM for GlcNAc, and a kcat value of 65.0 s⁻¹ [5].

AmgK and MurU Homologs: T. forsythia possesses homologs of the recycling enzymes NAM/NAG anomeric kinase (AmgK, Tanf_10225) and NAM α-1 phosphate uridylyl transferase (MurU, Tanf_1030) [1]. These enzymes work sequentially to process exogenous NAM: AmgK phosphorylates NAM at the anomeric position, and MurU converts NAM-α-1-phosphate to UDP-NAM, which then enters the peptidoglycan biosynthesis pathway [1].

Table 1: Key Enzymes in T. forsythia NAM Recycling Pathway

| Enzyme | Gene Locus | Function | Key Characteristics |

|---|---|---|---|

| MurT | Not specified | NAM transporter | PTS-independent permease |

| AmpG (Tanf_08365) | Tanf_08365 | Muropeptide permease | Proton motive force-dependent |

| MurK | Not specified | NAM/GlcNAc kinase | Phosphorylates at 6-position |

| AmgK | Tanf_10225 | NAM anomeric kinase | Phosphorylates at anomeric position |

| MurU | Tanf_1030 | NAM uridylyl transferase | Converts NAM-α-1-P to UDP-NAM |

Regulatory Mechanisms

The expression of the muropeptide scavenging machinery in T. forsythia is tightly regulated by a unique hybrid two-component system (TCS) regulatory protein called GppX [4]. This regulator consists of an N-terminal histidine kinase (HK) sensor domain fused to a central receiver and C-terminal response regulator (RR) domain with a putative AraC-like helix-turn-helix DNA binding motif [4]. GppX directly activates the promoter regulating the expression of Tanf_08365 (AmpG ortholog), and mutants lacking GppX show significantly reduced expression of AmpG and consequently attenuated ability to utilize free muropeptides [4]. This regulatory system ensures that T. forsythia efficiently coordinates its scavenging machinery with environmental availability of peptidoglycan precursors.

Diagram 1: NAM scavenging and recycling pathway in T. forsythia showing transport systems, cytoplasmic enzymes, and regulatory components.

Quantitative Analysis of NAM Scavenging and Utilization

Enzymatic Kinetics and Biochemical Parameters

The MurK kinase from T. forsythia exhibits specific biochemical properties that optimize it for the scavenging lifestyle of this organism. Kinetic analyses reveal that the enzyme has Km values of 190 μM for MurNAc and 127 μM for GlcNAc, with a kcat value of 65.0 s⁻¹ that is approximately 1.5-fold higher for GlcNAc compared to MurNAc [5]. The enzyme demonstrates strict specificity for N-acetylated amino sugars and does not phosphorylate non-N-acetylated forms (glucosamine or muramic acid), epimeric hexoses, or 1,6-anhydro-MurNAc [5]. This specificity ensures efficient channeling of scavenged MurNAc into the peptidoglycan biosynthesis pathway without diversion to other metabolic routes.

Table 2: Kinetic Parameters of NAM Recycling Enzymes

| Enzyme | Organism | Substrate | Km (μM) | kcat (s⁻¹) | Specificity |

|---|---|---|---|---|---|

| MurK | T. forsythia | MurNAc | 190 | 65.0 | N-acetylated sugars only |

| GlcNAc | 127 | 65.0 | No activity on anhMurNAc | ||

| AmgK | P. putida (homolog) | MurNAc | 46 | 0.14 | Broad substrate tolerance |

| MurU | P. putida (homolog) | MurNAc-α-1-P | 310 | 0.47 | Requires α-anomer |

Metabolic Flux and Growth Requirements

The auxotrophy of T. forsythia for NAM imposes specific growth requirements that have been quantified under laboratory conditions. Studies have shown that T. forsythia can achieve robust growth when supplemented with 1-10 μM NAM or equivalent muropeptides in culture medium [1] [4]. In the absence of exogenous NAM, the bacterium undergoes morphological changes from rod-shaped to enlarged, fusiform cells and eventually ceases growth entirely [2]. The efficiency of NAM utilization is reflected in the observation that T. forsythia can maintain viability in biofilms by shunting host sialic acid (Neu5Ac) into a metabolic pathway that ultimately supports peptidoglycan biosynthesis when NAM availability is limited [6].

Experimental Methods for Studying NAM Scavenging

Bioorthogonal Labeling and Visualization

Bioorthogonal chemical labeling provides a powerful approach for visualizing NAM incorporation into bacterial peptidoglycan. The following protocol has been successfully applied to study NAM scavenging in T. forsythia [3] [1]:

Step 1: Probe Design and Synthesis: Synthesize NAM analogs functionalized with bioorthogonal handles such as azides (AzNAM) or alkynes at the 2-N-acetyl position or other permissible positions on the sugar ring. These modifications are designed to be minimally perturbing while allowing subsequent chemoselective conjugation [7].

Step 2: Metabolic Incorporation: Grow T. forsythia cultures in defined medium supplemented with 1-50 μM AzNAM probe instead of natural NAM. For optimal labeling, include near-lethal doses of fosfomycin (0.5-1 μg/mL) to inhibit endogenous MurA activity and force dependence on exogenous NAM analogs [1].

Step 3: Click Chemistry Conjugation: Harvest bacterial cells by centrifugation and fix with 4% paraformaldehyde. Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using 100 μM alkyne-functionalized fluorophore (e.g., Cy3 or Cy5), 1 mM CuSO₄, 100 μM THPTA ligand, and 2.5 mM sodium ascorbate in PBS for 30-60 minutes at room temperature [1].

Step 4: Microscopy and Analysis: Wash cells thoroughly and image using super-resolution microscopy (e.g., STORM or STED) or conventional fluorescence microscopy. Quantify incorporation efficiency by measuring mean fluorescence intensity (MFI) using ImageJ or similar software, comparing AzNAM-labeled cells to negative controls (natural NAM only) [1].

This approach has demonstrated highly significant labeling in T. forsythia, with MFI values of 10151 ± 2340 for AzNAM compared to 1164 ± 465 for natural NAM controls (P < 0.005) [1].

Genetic Reporter Systems for Transport Studies

The functionality of putative muropeptide transporters can be assessed using a β-lactamase-based reporter system in E. coli [4]:

Reporter Strain Construction: Generate an E. coli ΔampG/ampD double mutant (e.g., strain AR74) by P1 transduction. Transform with pNU305 plasmid bearing a muropeptide-inducible β-lactamase reporter gene [4].

Complementation Test: Introduce the candidate transporter gene (e.g., Tanf_08365 for T. forsythia AmpG) cloned into an expression vector (e.g., pAC-Tanf_08635) into the reporter strain [4].

Induction and Assay: Grow complemented strains to OD₆₀₀ of 0.1 and induce cell wall disruption with 1 μg/mL cefoxitin at 42°C. Collect samples at 0, 30, and 60 minutes post-induction. Prepare cell lysates by sonication and measure β-lactamase activity using the chromogenic substrate nitrocefin (50 μg/mL in 0.1 M phosphate buffer, pH 7.0) by monitoring absorbance at OD₄₈₆ [4].

Data Interpretation: Significant induction of β-lactamase activity in strains complemented with the candidate transporter compared to empty vector controls indicates functional muropeptide transport capability [4].

Radioactive Phosphorylation Assays

A sensitive radioassay has been developed to detect and quantify MurNAc and its derivatives in cell wall preparations [2] [5]:

Cell Wall Digestion: Isolate peptidoglycan from T. forsythia and digest with a cocktail of enzymes including endo-N-acetylmuramidase (mutanolysin), exo-N-acetylglucosaminidase (NagZ), and muramyl-L-alanine amidase (AmiD) to release individual sugar units [2].

Radioactive Labeling: Incubate digested cell wall samples with γ-³²P-ATP (4,000 Bq) and 0.5 mM ATP in reaction buffer (25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂) containing 20 ng of purified MurK kinase for 60 minutes at 37°C [5].

Separation and Detection: Spot 2-μL samples onto TLC plates (silica gel 60 F254) and separate sugars and sugar phosphates using butanol-methanol-ammonia-water (5:4:2:1, vol/vol/vol/vol) as the mobile phase. Detect and quantify radioactive phosphorylation products using a phosphorimager (e.g., FLA-9000, FujiFilm) [5].

Product Identification: Identify MurNAc-6-³²P (Rf ~ 0.17) and GlcNAc-6-³²P (Rf ~ 0.10) based on comparison with authentic standards. The presence of anhMurNAc can be inferred from phosphorylation with the specific kinase AnmK followed by detection of resulting MurNAc-6-³²P [2].

Diagram 2: Experimental workflows for studying NAM scavenging, including bioorthogonal labeling, genetic reporter systems, and radioactive assays.

Therapeutic Implications and Future Directions

Antimicrobial Targeting Strategies

The unique NAM auxotrophy of T. forsythia presents several attractive targets for novel antimicrobial approaches against periodontitis-associated bacteria:

Transporter Inhibition: The MurT transporter and AmpG permease represent promising targets for small-molecule inhibitors that could specifically block NAM uptake in T. forsythia without affecting commensal bacteria that possess de novo NAM biosynthesis capability [1] [4]. The species-specific nature of these transporters minimizes potential disruption to the beneficial oral microbiome.

Recycling Enzyme Inhibition: The MurK, AmgK, and MurU enzymes are essential components of the NAM salvage pathway in T. forsythia. Selective inhibitors of these enzymes, particularly the MurK kinase which has well-characterized kinetic parameters, could effectively starve T. forsythia of essential peptidoglycan precursors [5] [1].

Dual-Targeting Approaches: Combination therapies that simultaneously target both the NAM scavenging pathway and conventional peptidoglycan biosynthesis enzymes (e.g., penicillin-binding proteins) could produce synergistic effects and reduce the likelihood of resistance development [2] [1].

Diagnostic and Imaging Applications

The specific incorporation of NAM analogs into bacterial peptidoglycan enables novel diagnostic and imaging approaches:

PET Radiotracers: Fluorine-18-labeled NAM derivatives such as (S)-[¹⁸F]FMA and (R)-[¹⁸F]FMA show robust accumulation in human pathogens including Staphylococcus aureus and represent promising candidates for positron emission tomography (PET) imaging of bacterial infections [8]. These tracers leverage the longer half-life of fluorine-18 (109.6 minutes) compared to carbon-11 (20.4 minutes), making them more practical for clinical use.

Specific Bacterial Detection: The bacterial-specificity of NAM incorporation allows for discrimination between bacterial infections and sterile inflammation, a significant challenge in clinical practice. Modified NAM derivatives could be developed into rapid diagnostic tests for periodontitis and other bacterial infections [8] [7].

Ecological Modulation Strategies

Understanding the metabolic dependencies within the oral microbiome opens possibilities for ecological modulation approaches:

Probiotic Interference: Introduction of engineered or selected commensal bacteria that compete for available NAM or modify the muropeptide pool could reduce T. forsythia viability without broad-spectrum antimicrobial effects [4] [6].

Nutritional Intervention: Strategies that manipulate the availability of NAM or its precursors in the oral environment could potentially shift the microbial balance away from periodontitis-associated species while preserving beneficial bacteria [6].

The continued investigation of NAM scavenging pathways in T. forsythia and other auxotrophic oral bacteria will undoubtedly yield additional insights and therapeutic opportunities for managing periodontal diseases and potentially other polymicrobial infections.

References and Key Resources

- BMC Microbiology (2019). "Peptidoglycan-type analysis of the this compound auxotrophic oral pathogen Tannerella forsythia" [2]

- Journal of Bacteriology (2011). "Characterization of an this compound/N-Acetylglucosamine Kinase" [5]

- ACS Infectious Diseases (2022). "Investigating Peptidoglycan Recycling Pathways in Tannerella forsythia with this compound Bioorthogonal Probes" [3] [1]

- ACS Sensors (2023). "Imaging the Bacterial Cell Wall Using N-Acetyl Muramic Acid Derivatives" [8]

- Frontiers in Microbiology (2017). "Regulation and Molecular Basis of Environmental Muropeptide Uptake in Tannerella forsythia" [4]

- Current Protocols in Chemical Biology (2019). "A Detailed Guide for Metabolic Incorporation of N-acetyl Muramic Acid Probes" [7]

- Molecular Oral Microbiology (2017). "Peptidoglycan synthesis in Tannerella forsythia: scavenging is the modus operandi" [6]

References

- 1. Investigating Peptidoglycan Recycling Pathways in T. ... [pmc.ncbi.nlm.nih.gov]

- 2. Peptidoglycan-type analysis of the N - acetylmuramic auxotrophic... acid [bmcmicrobiol.biomedcentral.com]

- 3. Investigating Peptidoglycan Recycling Pathways in Tannerella... [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Regulation and Molecular Basis of Environmental... [frontiersin.org]

- 5. Characterization of an this compound/N- ... [pmc.ncbi.nlm.nih.gov]

- 6. (PDF) Peptidoglycan synthesis in Tannerella forsythia: scavenging is... [academia.edu]

- 7. A Detailed Guide for Metabolic Incorporation of N-acetyl ... [pmc.ncbi.nlm.nih.gov]

- 8. Imaging the Bacterial Cell Wall Using N-Acetyl Muramic ... [pmc.ncbi.nlm.nih.gov]

phosphoenolpyruvate addition to N-acetylglucosamine formation MurNAc

Biological Context and the MurA Reaction

The cytoplasmic synthesis of UDP-N-acetylmuramic acid (UDP-MurNAc) is the foundational stage for building the peptidoglycan cell wall [1]. This process begins with the MurA-catalyzed reaction [2].

MurA (UDP-N-acetylglucosamine 1-carboxyvinyltransferase) transfers an enolpyruvyl group from PEP to the 3'-hydroxyl group of UDP-GlcNAc [2]. This reaction proceeds through a tetrahedral intermediate and results in the product enolpyruvyl-UDP-GlcNAc (EP-UDP-GlcNAc) [3] [2]. A key mechanistic feature is the formation of a covalent phospholactoyl adduct between the substrate PEP and the active site residue Cys115 in Enterobacter cloacae MurA (conserved in many homologs) [3]. This adduct primes the PEP molecule for the subsequent reaction [3].

The following diagram illustrates the two-step pathway for the synthesis of UDP-MurNAc.

Diagram of the two-enzyme cytoplasmic pathway for UDP-MurNAc synthesis.

Key Enzymes, Kinetics, and Inhibition

The following tables summarize the core components and quantitative data related to this biosynthetic pathway.

Table 1: Enzymes in the Cytoplasmic Synthesis of UDP-MurNAc

| Enzyme (EC Number) | Reaction Catalyzed | Cofactors / Requirements | Key Inhibitors |

|---|---|---|---|

| MurA (EC 2.5.1.7) [2] | Transfers enolpyruvyl group from PEP to UDP-GlcNAc | - | Fosfomycin (covalently modifies active site Cys) [3] [2] |

| MurB (EC 1.3.1.98) [2] | Reduces enol ether in EP-UDP-GlcNAc to a lactyl ether | FAD, NADPH [2] | - |

Table 2: Experimental Insights from Structural and Kinetic Studies

| Aspect | Details | Experimental Evidence |

|---|---|---|

| MurA Reaction Mechanism | Covalent Cys115-PEP adduct formation; conformational change upon substrate binding [3]. | X-ray crystallography of E. cloacae MurA with trapped adduct [3]. |

| MurB Stereochemistry | Anti-addition of hydride from NADPH and a proton to the enolpyruvyl group [2]. | Synthesis of deuterated substrate analog and NMR analysis of product stereochemistry [2]. |

| Feedback Regulation | MurA activity is inhibited by UDP-MurNAc, the final product of the pathway [3]. | Isothermal microcalorimetry (ITC) and structural analysis showing a "locked" MurA-UDP-MurNAc complex [3]. |

Detailed Experimental Protocol

This protocol outlines the enzymatic synthesis and HPLC purification of UDP-MurNAc, adapted from the method developed for studying mycobacterial peptidoglycan biosynthesis [4].

Recombinant Protein Expression and Purification

- Cloning and Expression: Amplify the

murAandmurBgenes from the target bacterial genome (e.g., E. coli HB101). Clone them into prokaryotic expression vectors (e.g., pTrcHis series) to produce N-terminally polyhistidine-tagged fusion proteins [4]. - Cell Lysis and Purification: Overexpress the proteins in a suitable E. coli strain. Lyse the cells and purify the recombinant MurA and MurB proteins using immobilized metal affinity chromatography (IMAC) via their His-tags [4].

Enzymatic Synthesis of UDP-MurNAc

- Reaction Setup: Prepare a 1 mL reaction mixture containing:

- 50 mM Tris buffer (pH 8.0)

- 1 mM Dithiothreitol (DTT)

- ~180 nmol UDP-GlcNAc

- 400 nmol Phosphoenolpyruvate (PEP)

- 400 nmol β-NADPH

- Purified MurZ (MurA) (~120 μg) and MurB (~55 μg) enzymes [4].

- Incubation: Incubate the reaction mixture at 37°C for a duration determined to be sufficient for complete conversion (e.g., 2-4 hours). Monitor reaction progress if possible.

High-Performance Liquid Chromatography (HPLC) Purification

- Sample Preparation: Terminate the reaction by heat inactivation (e.g., 5 min at 95°C) and remove precipitated protein by centrifugation [4].

- Chromatography: Inject the supernatant onto an anion-exchange HPLC column. Elute the nucleotide sugars using a linear gradient of ammonium bicarbonate (NH₄HCO₃) or another volatile buffer (e.g., from 0 to 1.0 M over 40 minutes) [4].

- Detection and Analysis: Monitor elution at 254 nm (for the uracil moiety). Collect the peak corresponding to UDP-MurNAc, which typically elutes after UDP-GlcNAc. Confirm the identity and purity of the collected fraction using mass spectrometry (e.g., ESI-MS) [4].

Implications for Antibiotic Discovery

The MurA-catalyzed step is a validated and high-priority target for antibacterial drug discovery.

- The Fosfomycin Example: The natural antibiotic fosfomycin is a PEP analog that irreversibly inhibits MurA by alkylating the same active-site cysteine residue (Cys115) involved in the covalent adduct with PEP [3] [2]. This inhibition depletes the UDP-MurNAc pool, leading to impaired cell wall synthesis and bacterial lysis [5].

- Intrinsic Resistance and New Strategies: Some bacteria exhibit high intrinsic resistance to fosfomycin. A key mechanism involves a peptidoglycan recycling pathway that bypasses the de novo synthesis of UDP-MurNAc. In this bypass, the enzyme MurU (a MurNAc-α-1-phosphate uridylyltransferase) generates UDP-MurNAc from a recycled catabolite, rendering the fosfomycin-sensitive MurA reaction non-essential in some organisms like Pseudomonas [5]. This makes MurU itself a compelling new target for inhibitors aimed at combating intrinsic fosfomycin resistance [5].

Further Research Directions

While the core pathway is well-established, research continues to address challenges and explore new opportunities:

- Structural Biology: Solving co-crystal structures of enzymes like MurA and MurU with novel inhibitors can guide rational drug design [3] [5].

- Combination Therapies: Given the rise of multi-drug resistance, fosfomycin is being re-evaluated in combination with other antibiotics. Developing novel MurA or MurU inhibitors for use in such regimens is a promising therapeutic strategy [5].

- Species-Specific Variations: Investigating differences in the structure and regulation of these enzymes across pathogenic species can enable the development of narrow-spectrum antibiotics.

References

- 1. The Membrane Steps of Bacterial Cell Wall Synthesis as ... [mdpi.com]

- 2. UDP-N-acetylmuramic Acid - an overview [sciencedirect.com]

- 3. Functional Consequence of Covalent Reaction of ... [pmc.ncbi.nlm.nih.gov]

- 4. A method for the enzymatic synthesis and HPLC ... [sciencedirect.com]

- 5. Crystal Structure of the N-Acetylmuramic Acid α-1-Phosphate ... [pmc.ncbi.nlm.nih.gov]

peptidoglycan classification A1γ type structure cross-linkage

Structure and Architecture

The A1γ peptidoglycan forms a single, massive macromolecule known as the sacculus, which envelops the bacterial cell.

- Glycan Backbone: Composed of alternating β-1,4-linked N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues [1] [2].

- Mesh-like Network: The linear glycan strands are cross-linked via the peptide side chains attached to MurNAc, forming a flexible, mesh-like layer that protects the cell from internal turgor pressure and determines cell shape [1].

- Spatial Arrangement: In a growing E. coli cell, approximately 40% of the peptides are cross-linked, creating a strong yet elastic network [1]. The glycan strands are generally arranged perpendicular to the long axis of the cell [1].

Experimental Analysis of A1γ Peptidoglycan

Validating the A1γ structure requires a combination of enzymatic digestion and analytical techniques to confirm its key components.

Experimental workflow for A1γ peptidoglycan structure analysis

The table below outlines the core protocols for these key experiments.

| Experimental Goal | Detailed Methodology |

|---|---|

| Confirm Presence of Core Sugars | Digest purified cell walls with mutanolysin. Treat the digest with kinases (MurK for GlcNAc/MurNAc; AnmK for anhMurNAc) and γ-32P-ATP. Analyze radioactive phosphorylation products via thin-layer chromatography (TLC) and autoradiography to confirm the presence of MurNAc, GlcNAc, and anhMurNAc [2]. |

| Elucidate Muropeptide Structure | Digest isolated peptidoglycan with mutanolysin or muramyl-L-alanine amidase. Reduce the resulting fragments with sodium borohydride. Separate the reduced muropeptides by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Analyze eluted peaks using Electrospray Ionization Mass Spectrometry (ESI-MS/MS) to determine the mass and sequence of monomers (e.g., GlcNAc-MurNAc-tetrapeptide) and cross-linked dimers (e.g., GlcNAc-MurNAc-tetra-tetra-MurNAc-GlcNAc) [2]. |

| Determine DAP Stereochemistry | Hydrolyze purified peptidoglycan to release individual amino acids. Derivatize the hydrolysate with dabsyl chloride. Analyze the dabsyl-derivatized amino acids by RP-HPLC and compare the retention times to standards of meso-DAP and LL-DAP to confirm the presence of meso-DAP [2]. |

Biological Significance and Functional Regulation

The A1γ structure is not static; its modification plays a critical role in bacterial physiology and defense.

- Regulation of Autolysins: Lytic transglycosylases (LTs), essential enzymes that cleave glycan strands to allow cell wall growth and remodeling, are inhibited by the presence of LD-crosslinks [3]. These are an alternative type of cross-link formed by L,D-transpeptidases (LDTs) that connect the L- and D-stereocenters of two mDAP residues. An increase in LD-crosslinking reduces LT activity, thereby controlling the release of immunogenic PG fragments and providing resistance against predatory LTs from competing bacteria or bacteriophages [3].

- Connection to Outer Membrane (Gram-negatives): In many Gram-negative bacteria, the abundant Braun's lipoprotein (Lpp) covalently tethers the peptidoglycan sacculus to the outer membrane, with its C-terminal lysine linked to the mDAP of stem peptides via L,D-transpeptidases [1].

References

metabolic incorporation N-acetyl muramic acid probes bacterial peptidoglycan

Introduction to NAM Probes and Bacterial Peptidoglycan

Bacterial peptidoglycan (PG) is a mesh-like polymer essential for cell shape and integrity, composed of alternating glycan units of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM), cross-linked by short peptide chains [1] [2]. As a target for antibiotics and a source of immune recognition, PG is a major focus of research. The NAM component is a vital core element in synthetically derived immunostimulatory compounds [1] [3].

Metabolic incorporation of NAM probes involves equipping bacteria with bioorthogonally functionalized NAM derivatives. These probes are incorporated into the PG backbone via the cell's own biosynthetic or recycling machinery. Subsequent chemical labeling, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the installation of fluorophores for visualization or other tags for analysis [1] [3]. This method addresses limitations of prior labeling strategies that targeted peptide stems, which are subject to remodeling and are not always required for immune activation [2].

Synthetic Protocols for NAM Probe Production

Generating the bioorthogonal NAM building blocks is the foundational step. The following protocols are adapted from established methodologies [1].

Basic Protocol 1: Synthesis of Peracetylated 2-Azido Glucosamine

This protocol describes a safe, scalable diazo transfer reaction to produce the key glucosamine intermediate.

- Objective: Large-scale production of peracetylated 2-azido glucosamine from commercially available glucosamine HCl [1] [2].

- Materials:

- Imidazole

- Anhydrous dichloromethane (DCM)

- Sulfuryl chloride

- Isopropanol for recrystallization

- Procedure:

- Add imidazole to a flame-dried round-bottom flask under a nitrogen atmosphere and dissolve in anhydrous DCM.

- Cool the solution to 0°C in an ice bath.

- Slowly add a separate solution of sulfuryl chloride in DCM via syringe.

- Allow the reaction to proceed overnight at room temperature (~12 hours).

- Filter the reaction mixture and concentrate the filtrate using a rotary evaporator.

- Recrystallize the crude product from isopropanol to obtain the diazo transfer reagent.

- Perform the diazo transfer on glucosamine hydrochloride, followed by peracetylation, to yield the title compound 1. It is advised to produce at least 50 grams of compound 1 before proceeding [1].

Basic Protocol 2: Synthesis of 2-Azido NAM and 2-Alkyne NAM

This protocol covers the installation of the lactic acid moiety and the bioorthogonal handle onto the glucosamine core.

- Objective: Synthesis of 2-azido NAM (2) and 2-alkyne NAM (3) from peracetylated 2-azido glucosamine (1) [1].

- Materials:

- Peracetylated 2-azido glucosamine (1)

- D-lactic acid derivatives

- Standard organic synthesis reagents and solvents (THF, DMF, MeOH)

- Coupling reagents (e.g., HATU, DCC)

- Procedure:

- Install the lactic acid moiety onto compound 1 using established synthetic methods to generate an intermediate protected NAM derivative.

- Globally deprotect the intermediate to unmask the secondary amine at the 2-N position (compound 10). This material can be stored stably.

- Perform coupling reactions to acylate the free amine with either an azido-acid or an alkynyl-acid to introduce the bioorthogonal azide or alkyne group, resulting in compounds 2 or 3.

- Purify and characterize the final products using techniques like high-resolution mass spectrometry (HRMS) and NMR. An overall yield of approximately 18.5% from glucosamine HCl is achievable [2].

Metabolic Incorporation and Labeling Workflow

The general workflow for incorporating NAM probes into bacterial peptidoglycan and subsequent visualization involves several key stages, as illustrated below.

Basic Protocol 4: Incorporation of NAM Probes into Bacterial Peptidoglycan

This protocol outlines the cellular assay for labeling the PG polymer in live bacteria.

Objective: Metabolically incorporate NAM probes into the PG of engineered E. coli cells [1] [2].

Bacterial Strain: E. coli ΔMurQ strain expressing P. putida enzymes AmgK and MurU (ΔMurQ-KU) is required. This engineered strain lacks the NAM catabolic enzyme MurQ and possesses the recycling machinery to process exogenous NAM probes into the PG biosynthesis pathway [2].

Key Materials:

- NAM probes (e.g., 2-azido NAM or 2-alkyne NAM from Basic Protocol 2)

- Luria-Bertani (LB) broth and agar plates

- Appropriate antibiotics for plasmid selection

Procedure:

- Grow E. coli ΔMurQ-KU in LB medium to mid-log phase.

- Add the NAM probe (e.g., 2-azido NAM) to the culture. A final concentration of 0.5-1.0 mM is often effective.

- Incubate the culture for several hours or overnight to allow for metabolic incorporation.

- Harvest the cells by centrifugation and wash with PBS to remove excess probe.

Critical Note on Probe Delivery: Recent studies show that masking the polar carboxylic acid group of NAM probes with a methyl ester improves incorporation efficiency by ~10-fold. This suggests facilitated transport into the cell, with endogenous bacterial esterases removing the mask for biosynthetic use [4]. Therefore, using methyl-ester-protected probes is highly recommended.

Probe Visualization via Click Chemistry

After incorporation, the bioorthogonal handle is used to attach a fluorophore.

- Objective: Chemoselectively attach a fluorescent dye to the incorporated NAM probe for visualization [1].

- Materials:

- Copper(II) sulfate pentahydrate (CuSO₄)

- Sodium ascorbate

- A fluorescent dye conjugated to an alkyne (if an azido NAM probe was used) or an azide (if an alkyne NAM probe was used)

- Phosphate-buffered saline (PBS) or Tris buffer

- Procedure:

- Resuspend the washed, probe-labeled bacterial cell pellet in PBS.

- Add the fluorescent dye-alkyne/azide conjugate, CuSO₄, and sodium ascorbate to the cell suspension.

- Incubate the reaction in the dark for 30-60 minutes.

- Wash the cells thoroughly with PBS to remove unreacted dye.

- The cells are now ready for visualization by fluorescence or super-resolution microscopy [1] [2].

Analytical Confirmation and Data

Basic Protocol 5: Confirmation by Mass Spectrometry

Mass spectrometry provides definitive evidence of probe incorporation at the molecular level.

- Objective: Confirm the remodeling of bacterial cell wall components by high-resolution liquid chromatography/mass spectrometry (HRLC/MS) [1].

- Method:

- Isolate and purify peptidoglycan from labeled and control bacterial cells.

- Digest the PG sacculus using a cell wall lytic enzyme (e.g., mutanolysin) to release disaccharide-peptide fragments (muropeptides).

- Analyze the muropeptide mixture by HRLC/MS in negative ion mode.

- Identify mass shifts in the muropeptide profiles from labeled samples corresponding to the mass of the incorporated bioorthogonal tag (e.g., +26 Da for a 2-alkyne modification) [2].

The table below summarizes key experimental data supporting the protocol:

Table 1: Summary of Key Experimental Findings for NAM Probe Utilization

| Aspect Investigated | Finding | Experimental Confirmation | Reference |

|---|---|---|---|

| Enzyme Promiscuity | Recycling enzymes (AmgK, MurU) and biosynthetic enzymes (MurC-F) process NAM derivatives with azide/alkyne at the 2-N position. | HRLC/MS detection of expected UDP-NAM derivative products. | [2] |

| Probe Rescue Assay | NAM probes can rescue bacterial growth in the presence of a lethal dose of the antibiotic fosfomycin (which inhibits early PG biosynthesis). | Growth recovery of E. coli ΔMurQ-KU on agar plates. | [2] |

| Improved Probe Delivery | Methyl-ester-protected NAM probes show ~10-fold higher incorporation efficiency versus unprotected probes. | Enhanced fluorescence signal in cellular labeling assays. | [4] |

Application Notes for Researchers

- Strain Selection is Critical: The successful incorporation of free NAM sugars relies on using engineered bacterial strains (like E. coli ΔMurQ-KU) that possess the necessary Anomeric MurNAc/GlcNAc Kinase (AmgK) and MurNAc α-1-phosphate Uridylyl Transferase (MurU) enzymes [2].

- Probe Modification Strategy: For optimal results, utilize NAM probes with a methyl ester protecting group on the lactic acid carboxylate. This chemical masking significantly improves probe uptake without interfering with downstream biosynthesis [4].

- Versatility and Specificity: This method labels the carbohydrate core of PG, which is retained in innate immune agonists like Muramyl Dipeptide (MDP). This makes it superior to D-amino acid-based probes for studying host-pathogen interactions and PG fragmentation [2].

- Validation: Always confirm probe incorporation using a combination of techniques. Mass spectrometry provides molecular evidence, while microscopy offers spatial visualization of incorporation patterns [1] [2].

Troubleshooting Guide

Table 2: Common Issues and Potential Solutions

| Problem | Potential Cause | Suggested Solution |

|---|---|---|

| Low Fluorescence Signal | Inefficient probe incorporation or click chemistry reaction. | Use methyl-ester-protected probes [4]. Optimize click chemistry reagent concentrations and incubation time. |

| High Background Fluorescence | Incomplete washing after click chemistry. | Increase the number and volume of washes. Include a mild detergent (e.g., 0.05% Tween-20) in wash buffers. |

| No Probe Incorporation | Incorrect bacterial strain. | Verify the genotype of the strain (E. coli ΔMurQ-KU) and the presence of the expression vector for AmgK and MurU [2]. |

| Toxicity/Cell Death | Copper toxicity from click chemistry. | Titrate copper concentration, use a copper chelator (e.g., BCS) after labeling, or consider copper-free click chemistry variants. |

Conclusion

Metabolic incorporation of NAM probes provides a powerful and specific tool for interrogating bacterial peptidoglycan biosynthesis, architecture, and turnover. The detailed protocols for synthesis, incorporation, and validation outlined in these Application Notes provide researchers with a robust framework to apply this technology in microbiology and immunology research, potentially aiding in the development of novel antibiotics and immunotherapies.

References

- 1. A Detailed Guide for Metabolic Incorporation of N-acetyl ... [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic labelling of the carbohydrate core in bacterial ... [nature.com]

- 3. Metabolic Incorporation of N-Acetyl Muramic Acid Probes into ... [pubmed.ncbi.nlm.nih.gov]

- 4. Protected N‑Acetyl Muramic Acid Probes Improve Bacterial ... [sciencedirect.com]

Comprehensive Application Notes and Protocols: Efficient Synthesis of 1,6-Anhydro-N-acetylmuramic Acid from N-Acetylglucosamine

Introduction

1,6-Anhydro-N-acetylmuramic acid (anhMurNAc) represents a critical bacterial metabolite that plays an indispensable role in peptidoglycan recycling pathways of both Gram-negative and Gram-positive bacteria. This unique 1,6-anhydrosugar derivative serves as a key intermediate in the intricate process of bacterial cell wall remodeling and has been implicated in the induction of antibiotic resistance mechanisms [1] [2]. The significance of anhMurNAc extends to its function as a substrate for the enzyme anhydro-N-acetylmuramic acid kinase (AnmK), which catalyzes its conversion to N-acetylmuramic acid-6-phosphate, thereby initiating cytoplasmic recycling of cell wall components [2] [3]. Despite its fundamental biological importance, access to this compound has been hampered by complex synthetic routes and expensive starting materials that limited extensive biological investigations.

Traditional synthetic approaches to anhMurNAc have suffered from excessive step counts and low overall yields, creating a bottleneck for research into bacterial cell wall biosynthesis and recycling. Early synthetic work by Sinaÿ and Paulsen, along with more recent contributions from Mobashery, Fukase, and Mark, have established foundational methodologies but failed to provide a practical, scalable synthesis [1] [4]. The pressing need for efficient access to this molecule has driven the development of an improved synthetic route that reduces the number of steps while utilizing inexpensive starting materials. This application note addresses these challenges by detailing a streamlined five-step synthesis starting from commercially available N-acetylglucosamine (GlcNAc), which costs approximately €0.1 per gram, making it economically viable for large-scale production [1] [4].

Synthetic Strategy and Workflow

Strategic Approach and Comparative Analysis

The synthetic strategy for 1,6-anhydro-N-acetylmuramic acid employs a carefully designed sequence that begins with the readily available starting material N-acetylglucosamine. The approach capitalizes on the initial formation of the 1,6-anhydro bridge early in the synthetic sequence, followed by strategic protection and functionalization steps to introduce the lactyl ether side chain characteristic of the muramic acid structure. A key innovation in this route involves the selective protection of the 4-OH position using a trityl group, which enables subsequent diastereoselective alkylation with (S)-2-chloropropionic acid to install the lactic acid moiety with correct stereochemistry [1] [4]. This strategic decision avoids the complex mixture of stereo- and regioisomers that plagued earlier attempts at direct alkylation of the unprotected 1,6-anhydroGlcNAc intermediate.

The synthetic efficiency becomes evident when comparing this improved route to previous approaches. The five-step sequence from N-acetylglucosamine represents a significant advancement over earlier syntheses that required more steps and expensive starting materials. The convergent nature of the synthesis, along with the ability to perform the final deprotection without chromatographic purification, enhances the practical utility of this route for researchers requiring access to gram quantities of anhMurNAc for biological studies [1]. Additionally, the methodology provides flexibility for preparing structural analogs, as demonstrated by the use of racemic 2-chloropropionic acid to produce a separable mixture of diastereomers, enabling access to both the natural muramic acid derivative and its unnatural epimer [1] [4].

Synthetic Workflow Overview

The following workflow diagram illustrates the complete synthetic pathway from N-acetylglucosamine to the target 1,6-anhydro-N-acetylmuramic acid, including key intermediates and reaction conditions:

Figure 1: Synthetic workflow for the preparation of 1,6-anhydro-N-acetylmuramic acid from N-acetylglucosamine

Comparative Analysis of Synthetic Routes

Table 1: Comparison of Synthetic Approaches to 1,6-Anhydro-N-acetylmuramic Acid

| Synthetic Method | Number of Steps | Key Features | Limitations | Reference |

|---|---|---|---|---|

| Novel 5-Step Synthesis | 5 | Low-cost starting material (€0.1/g GlcNAc), no chromatographic purification needed, high diastereoselectivity | Requires careful control of tritylation conditions | [1] [4] |

| Early Synthetic Work (Sinaÿ, Paulsen) | >5 | Pioneering methodologies | Multiple steps, expensive starting materials | [1] |

| Recent Syntheses (Mobashery, Fukase, Mark) | >5 | Enabled biological studies | Complex routes, challenging scalability | [1] |

| Total Synthesis Approach | 15 linear steps | Produces disaccharide structures with peptide stems | Extremely lengthy, low overall yield | [5] |

Experimental Protocols

General Experimental Considerations

Instrumentation and Materials: All reactions requiring anhydrous conditions were performed under an argon atmosphere using standard oven-dried glassware. Commercial solvents and reagents were used without further purification unless otherwise specified. Thin-layer chromatography (TLC) was performed on silica gel 60-coated aluminum sheets with fluorescence indicator (Macherey-Nagel). Detection was achieved using UV light (254 nm) and development with either vanillin solution (0.4 M in 1% ethanolic H₂SO₄) or molybdate solution (0.02 M ammonium cerium sulfate dihydrate and ammonium molybdate tetrahydrate in 10% aqueous H₂SO₄). Preparative medium pressure liquid chromatography (MPLC) was conducted on a Teledyne Isco Combiflash Rf200 system using pre-packed silica gel 60 columns [1] [4].

Analytical Techniques: Optical rotation was measured using a Jasco P-2000 polarimeter at 589 nm. Nuclear magnetic resonance (NMR) spectroscopy was performed on either a Bruker Avance III 500 UltraShield spectrometer (500 MHz for ¹H, 126 MHz for ¹³C) or a Bruker Fourier 300 spectrometer (300 MHz for ¹H, 75 MHz for ¹³C). Chemical shifts are reported in ppm referenced to residual solvent peaks. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), or m (multiplet). Signal assignments were confirmed through 2D NMR experiments including ¹H,¹H-COSY, DEPT-135-edited ¹H,¹³C-HSQC, ¹H,¹³C-HMBC, and NOESY. Mass spectrometric analysis was conducted on either a Bruker amaZon SL (low resolution) or a Bruker maXis 4G HR-QTOF spectrometer (high resolution) [1] [4].